

Application Notes and Protocols for 5-Fluoroanthranilic Acid in Yeast Genetics

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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

Cat. No.: B014672

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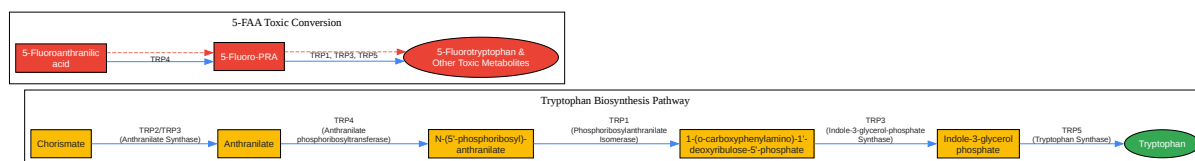
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroanthranilic acid (5-FAA) is a powerful tool in yeast genetics, primarily utilized as a counter-selective agent against cells expressing a functional tryptophan biosynthesis pathway. This fluorinated analog of anthranilic acid, a key intermediate in tryptophan synthesis, is metabolized into a toxic product, 5-fluorotryptophan, by yeast cells with an active tryptophan pathway.^{[1][2]} Consequently, only cells with mutations in specific tryptophan biosynthesis genes, such as TRP1, TRP3, TRP4, or TRP5, can survive on media containing 5-FAA.^{[2][3]} This characteristic allows for the selection of cells that have lost a TRP marker gene, a technique essential for various genetic manipulations including plasmid shuffling and gene deletions.

Mechanism of Action

The toxicity of 5-FAA is dependent on its conversion to 5-fluorotryptophan. This process is initiated by the enzymes of the tryptophan biosynthesis pathway. In *Saccharomyces cerevisiae*, this pathway converts chorismate to tryptophan through a series of enzymatic steps. Cells that are auxotrophic for tryptophan due to a mutation in the genes encoding these enzymes are unable to metabolize 5-FAA and are therefore resistant to its toxic effects.^{[2][3]}



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Caption: Tryptophan biosynthesis pathway and the toxic conversion of 5-FAA.

Data Presentation: 5-FAA Concentrations for Counter-Selection

The optimal concentration of 5-FAA can vary between different yeast species and even strains. It is often necessary to perform a titration to determine the ideal concentration for a specific application. Below is a summary of concentrations reported in the literature.

Yeast Species	5-FAA Concentration	Application	Reference
Saccharomyces cerevisiae	60 µg/mL	General Counter-selection	[1][2]
Saccharomyces cerevisiae	0.5 g/L (500 µg/mL)	Plasmid Shuffling	[1]
Candida glabrata	Variable	Counter-selection	[1][2]
Candida guilliermondii	0.7 mg/mL (700 µg/mL)	Selection of trp5 mutants	[4][5]
Fonsecaea pedrosoi	0.25 - 3.0 mg/mL	Selection of trp auxotrophs	[2]
Pichia pastoris	Empirically Determined	Counter-selection	N/A

Experimental Protocols

Protocol 1: Plasmid Shuffling using 5-FAA Counter-Selection

This protocol describes the process of replacing a plasmid carrying a wild-type gene and a TRP1 marker with a second plasmid carrying a mutant version of the gene and a different selectable marker (e.g., LEU2).

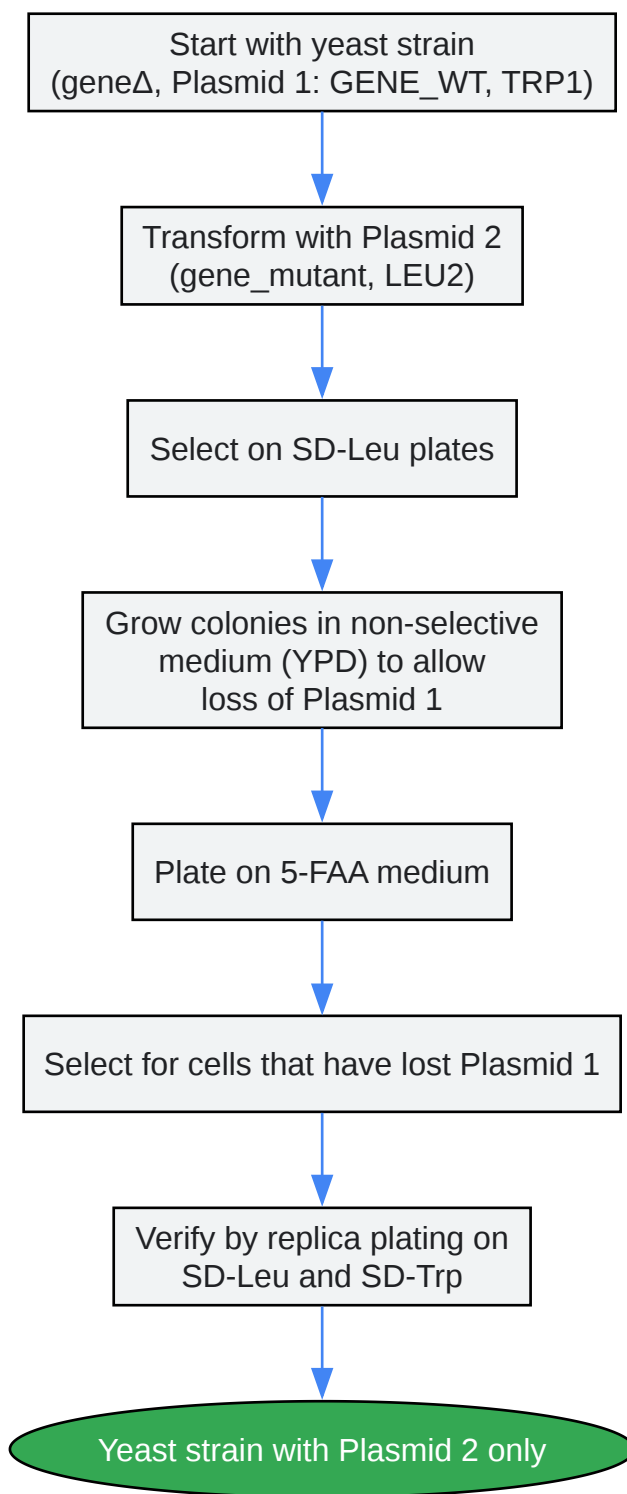
Materials:

- Yeast strain with a chromosomal deletion of an essential gene, carrying a URA3-based plasmid with the wild-type gene and a TRP1 marker.
- Second plasmid with a mutant version of the gene and a LEU2 marker.
- YPD medium.
- SD-Leu medium.

- 5-FAA counter-selection plates (see recipe below).

Procedure:

- Transformation: Transform the yeast strain with the second plasmid (LEU2 marker) using the lithium acetate method.
- Selection of Transformants: Plate the transformation mixture on SD-Leu plates to select for cells that have taken up the second plasmid. Incubate at 30°C for 2-3 days until colonies appear.
- Non-Selective Growth: Inoculate a few colonies from the SD-Leu plate into 5 mL of YPD medium. Grow overnight at 30°C. This step allows for the spontaneous loss of the TRP1 plasmid.
- Counter-Selection: Plate serial dilutions of the overnight culture on 5-FAA plates. As a control, plate a high dilution on YPD plates to determine the total number of viable cells.
- Incubation: Incubate the plates at 30°C for 3-5 days. Only cells that have lost the TRP1 plasmid will be able to grow.
- Verification: Pick several colonies from the 5-FAA plate and streak them onto YPD, SD-Leu, and SD-Trp plates. Colonies that have successfully undergone plasmid shuffling will grow on YPD and SD-Leu, but not on SD-Trp.



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Caption: Workflow for plasmid shuffling using 5-FAA counter-selection.

Protocol 2: Gene Deletion using "Pop-in/Pop-out" with 5-FAA

This protocol describes a two-step method for creating a markerless gene deletion.

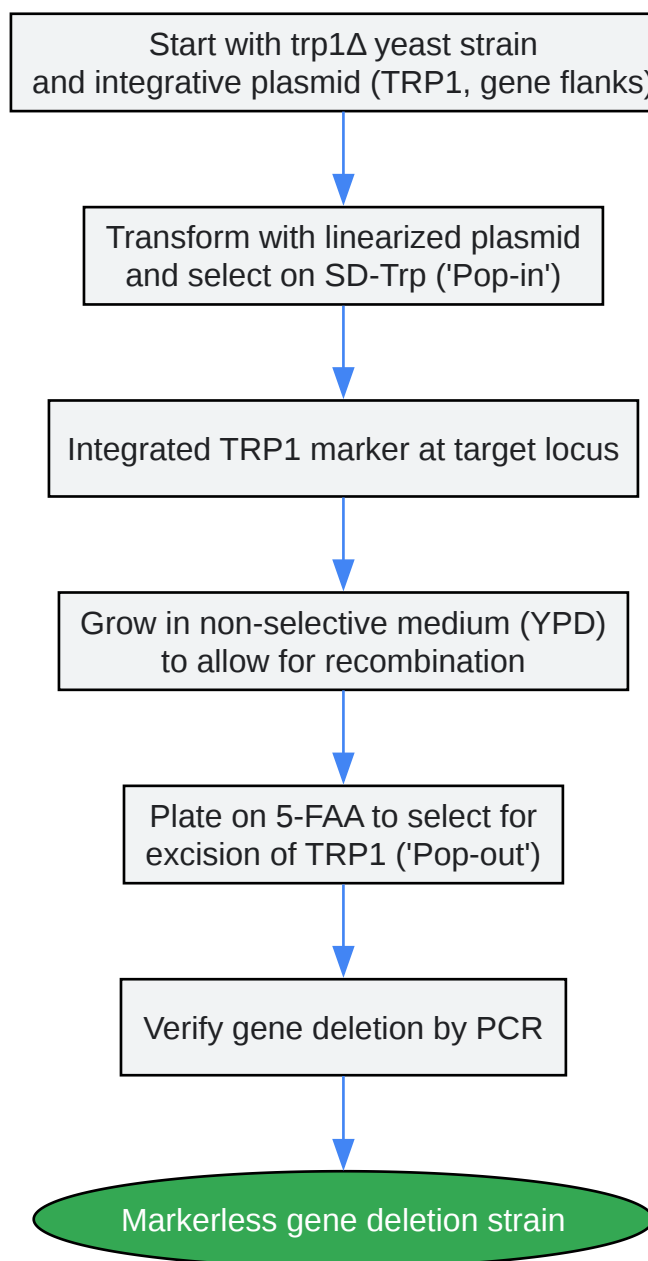
Materials:

- Yeast strain auxotrophic for tryptophan (*trp1*Δ).
- Integrative plasmid containing the TRP1 marker and upstream and downstream flanking regions of the target gene, but not the gene itself.
- YPD medium.
- SD-Trp medium.
- 5-FAA plates.

Procedure:

- Pop-in (Integration):
 - Linearize the integrative plasmid within the flanking homology region.
 - Transform the *trp1*Δ yeast strain with the linearized plasmid.
 - Plate on SD-Trp medium to select for transformants where the plasmid has integrated into the genome via homologous recombination. This results in a duplication of the flanking regions with the TRP1 marker inserted.
- Pop-out (Excision):
 - Inoculate several colonies from the SD-Trp plate into YPD medium and grow overnight to allow for spontaneous homologous recombination between the duplicated flanking regions, which will loop out the TRP1 marker.
 - Plate serial dilutions of the culture on 5-FAA plates to select for cells that have lost the TRP1 marker.

- Incubate at 30°C for 3-5 days.
- Verification:
 - Screen colonies from the 5-FAA plate by PCR using primers that flank the target gene to confirm the deletion. The PCR product from the deleted locus will be smaller than the wild-type locus.



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Caption: Workflow for markerless gene deletion using 5-FAA.

Media Recipe: 5-FAA Counter-Selection Plates

This recipe is adapted from Toyn et al. (2000).^[1]

For 1 Liter:

- Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g
- Glucose: 50 g
- Agar: 20 g
- 5-Fluoroanthranilic acid (5-FAA): 0.5 g (or as empirically determined)
- Amino Acid Pool Solution (see below)
- Distilled water to 1 L

Amino Acid Pool Solution (per Liter of final media):

- L-tryptophan: 0.01 g (10 mg)
- Adenine: 0.025 g (25 mg)
- Uracil: 0.025 g (25 mg)
- L-methionine: 0.025 g (25 mg)
- L-arginine: 0.025 g (25 mg)
- L-histidine: 0.025 g (25 mg)
- L-tyrosine: 0.03 g (30 mg)
- L-leucine: 0.08 g (80 mg)
- L-isoleucine: 0.08 g (80 mg)

- L-lysine: 0.08 g (80 mg)
- L-phenylalanine: 0.04 g (40 mg)
- L-valine: 0.15 g (150 mg)
- L-aspartic acid: 0.05 g (50 mg)
- L-threonine: 0.2 g (200 mg)
- L-glutamic acid: 0.08 g (80 mg)
- L-serine: 0.375 g (375 mg)

Instructions:

- Dissolve the 5-FAA in a small amount of ethanol before adding to the media.
- Combine all ingredients except the amino acids and autoclave.
- Prepare a sterile stock solution of the amino acid pool and add it to the molten agar after it has cooled to ~55-60°C.
- Pour plates and store in the dark.

Note: The low concentration of tryptophan is included to allow for a few cell divisions, which can increase the frequency of plasmid loss, before the toxic effects of 5-FAA take hold. The exact amount may need to be optimized for your specific strain and application.

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